

# Comprehensive Technical Guide: N-Acetyl-D-cysteine Solubility, Stability, and Analytical Profiling

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## Compound Focus: N-Acetyl-D-cysteine

CAS No.: 616-91-1

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## Introduction and Scientific Relevance

**N-Acetyl-D-cysteine** (D-NAC) represents the **D-enantiomer** of the well-characterized N-acetylcysteine molecule, distinguished by its specific stereochemical configuration at the chiral center. While the L-enantiomer (N-acetyl-L-cysteine) has been extensively studied and utilized in therapeutic applications ranging from **acetaminophen overdose antidote** to **mucoytic therapy**, the D-form has garnered significant interest in pharmaceutical research and development, particularly as a **chiral impurity** in acetylcysteine pharmaceutical formulations and as a **tool compound** in mechanistic studies. The compound (CAS Registry Number: 26117-28-2) possesses a molecular formula of  $C_5H_9NO_3S$  and a molecular weight of 163.19 g/mol, identical to its L-enantiomer yet with distinct biochemical behavior owing to its stereospecific interactions. [1] [2]

This technical guide provides a comprehensive assessment of **N-Acetyl-D-cysteine's physicochemical properties**, with particular emphasis on solubility characteristics and stability profiles under various conditions. The content is structured to support researchers and drug development professionals in making informed decisions regarding formulation development, analytical method selection, and storage conditions for this specific enantiomer. The guidance synthesizes current scientific literature with empirical data to address the practical challenges associated with handling and stabilizing this compound in research and

potential pharmaceutical applications. Understanding the behavior of the D-enantiomer is particularly valuable for **analytical method development** where it serves as a reference standard, for **stereochemical purity assessments** of NAC formulations, and for investigating **enantiomer-specific biological effects** in preclinical models. [1]

## Physicochemical Properties Overview

**N-Acetyl-D-cysteine** exhibits specific **physicochemical characteristics** that directly influence its solubility behavior, stability profile, and appropriate handling requirements. These fundamental properties provide critical insights for researchers designing experimental protocols or formulation strategies involving this compound. [1]

Table 1: Fundamental Physicochemical Properties of **N-Acetyl-D-cysteine** [1]

Property	Specification	Experimental Conditions
CAS Registry Number	26117-28-2	
Molecular Formula	<chem>C(=O)NCC(S)C</chem>	
Molecular Weight	163.19 g/mol	
Melting Point	104-107°C	
Boiling Point	407.7±40.0 °C	Predicted
Density	1.294±0.06 g/cm <sup>3</sup>	Predicted
pKa	3.25±0.10	Predicted
Storage Conditions	Keep in dark place, sealed in dry, room temperature	Air sensitive, hygroscopic

The **solid form** of **N-Acetyl-D-cysteine** typically presents as a white to off-white powder, which demonstrates **hygroscopic tendencies** and **sensitivity to atmospheric oxygen**. These characteristics necessitate careful handling and storage under controlled conditions to maintain compound integrity. The predicted pKa value of approximately 3.25 reflects the carboxylic acid group's ionization potential, indicating that the molecule will exist predominantly in its anionic form at physiological pH levels, thereby influencing its **solubility characteristics** and **chemical reactivity** across different pH environments. The thermal behavior, indicated by the melting point range of 104-107°C, provides guidance for processing conditions and potential compatibility with various pharmaceutical manufacturing operations. [1]

## Solubility Profile and Partitioning Behavior

The **solubility characteristics** of **N-Acetyl-D-cysteine** significantly impact its formulation potential and experimental applications across various research contexts. Comprehensive solubility data informs appropriate solvent selection for analytical method development, dissolution testing, and delivery system design. [1]

Table 2: Solubility Profile of *N-Acetyl-D-cysteine* in Various Solvents [1]

Solvent System	Solubility	Notes / Quantitative Measures
Water	Soluble	250 mg/mL (1531.96 mM) at unspecified temperature
DMSO	Slightly soluble	Suitable for stock solution preparation
Methanol	Slightly soluble	
General Solubility	Soluble in water, slightly soluble in alcohols	

**N-Acetyl-D-cysteine** demonstrates **favorable aqueous solubility**, with documented solubility of 250 mg/mL in water, equivalent to approximately 1531.96 mM. This substantial water solubility facilitates the preparation of concentrated aqueous solutions for experimental use. The compound is also **moderately soluble in polar organic solvents** including dimethyl sulfoxide (DMSO) and methanol, though to a lesser

extent than in aqueous environments. The slight solubility in these organic solvents enables the preparation of stock solutions for various research applications, though concentration limitations may apply. The molecule's **amphiphilic character**, derived from the combination of hydrophobic acetyl and methylene groups with hydrophilic carboxylic acid and thiol functionalities, contributes to its distinctive solubility pattern across solvents of varying polarity. This property is particularly relevant for membrane permeability considerations and potential formulation strategies aimed at optimizing delivery characteristics. [1]

## Chemical Stability and Degradation Pathways

The **chemical stability** of **N-Acetyl-D-cysteine** represents a critical consideration for researchers and formulators, as the compound demonstrates particular sensitivity to several environmental factors. Comprehensive understanding of its degradation behavior enables appropriate handling protocols and stabilization strategy implementation. [3] [4]

### Primary Degradation Mechanisms

The predominant degradation pathway for N-acetylcysteine derivatives involves **oxidative processes** leading to dimer formation through disulfide bond creation. This reaction proceeds via oxidation of the thiol (-SH) group, resulting in conversion to **N,N'-diacetylcysteine (DAC)**, the symmetrical disulfide dimer. This transformation occurs readily in solution when exposed to molecular oxygen, with the reaction kinetics influenced by multiple factors including oxygen concentration, temperature, presence of metal ions, and solution pH. The DAC formation directly reduces bioavailable cysteine, as DAC converts 30 times more slowly to cysteine when administered intravenously compared to NAC, thereby diminishing the compound's functional activity in biological systems. [4]

Recent investigations into N-terminal cysteine modifications have revealed that **acetylation patterns** may significantly influence protein stability, suggesting potential parallels for small molecules like N-acetylcysteine. The competition between **oxidation and acetylation** at cysteine residues presents a complex regulatory mechanism that potentially impacts molecular stability under various physiological conditions. While this research primarily focuses on protein substrates, the fundamental chemical principles may extend to N-acetylcysteine derivatives, particularly regarding the susceptibility of the N-terminal cysteine to

oxidative modifications that potentially trigger degradation through the Cysteine/Arginine N-degron pathway. [5]

## Environmental Factor Impact

Comprehensive stability studies have quantified the effects of various environmental stressors on N-acetylcysteine degradation:

- **Temperature Influence:** Accelerated stability testing reveals substantial temperature-dependent degradation, with N-acetylcysteine solutions demonstrating more rapid dimer formation at elevated temperatures. Controlled studies indicate that refrigeration at  $5\pm 3^{\circ}\text{C}$  significantly stabilizes NAC solutions compared to room temperature storage. [3]
- **Oxidative Environment:** The presence of molecular oxygen directly drives the oxidation process, with studies demonstrating a direct correlation between oxygen availability in solution and DAC formation rates. Pharmaceutical research has established that oxygen principally delivers from the primary headspace during storage, directly influencing the oxidation kinetics of NAC in solution. [4]
- **pH Effects:** Forced degradation studies confirm that both acidic and basic conditions accelerate NAC degradation. Exposure to HCl 0.5M for 1 minute resulted in 15% degradation, while NaOH 0.1M for 10 minutes caused 23% degradation, indicating particular susceptibility to alkaline conditions. [3]
- **Light Exposure:** Photostability assessment under sunlamp irradiation for 28 days demonstrated approximately 3% degradation, suggesting moderate light sensitivity that warrants appropriate protection during storage. [3]

## Analytical Methods for Quantification and Stability Assessment

Robust **analytical methodologies** are essential for accurate quantification of **N-Acetyl-D-cysteine** and its degradation products. High-performance liquid chromatography (HPLC) with UV detection has emerged as the predominant technique for stability-indicating assays, enabling precise monitoring of both the parent compound and its oxidative derivatives. [3] [6]

### HPLC-UV Method for NAC and DAC Quantification

A validated **reverse-phase HPLC method** enables simultaneous determination of N-acetylcysteine and its primary degradation product, N,N'-diacetylcysteine (DAC). The method employs an Atlantis dC18 column (4.6 mm × 150 mm, 3 μm) or equivalent C18 stationary phase, with a simple mobile phase system consisting of ammonium formate (5 mM) or similar aqueous buffer. The isocratic or gradient elution provides excellent separation of NAC and DAC, with retention times sufficiently distinct to ensure accurate quantification of each analyte. [6] [4]

This method demonstrates **excellent linearity** for both NAC ( $R^2 = 1.00$ ) and DAC ( $R^2 = 1.00$ ) across relevant concentration ranges, with limits of detection (LOD) and quantification (LOQ) established at 0.0001 mg/mL and 0.00018 mg/mL for NAC, and 0.00015 mg/mL and 0.00045 mg/mL for DAC, respectively. The method validation confirms appropriate **accuracy, precision, specificity, and system suitability** parameters within accepted pharmaceutical analysis criteria, with intermediate precision relative standard deviation <5%. This methodology supports various applications including stability testing, dissolution studies, and pharmaceutical formulation analysis. [6]

## Forced Degradation Studies and Stability-Indicating Method Validation

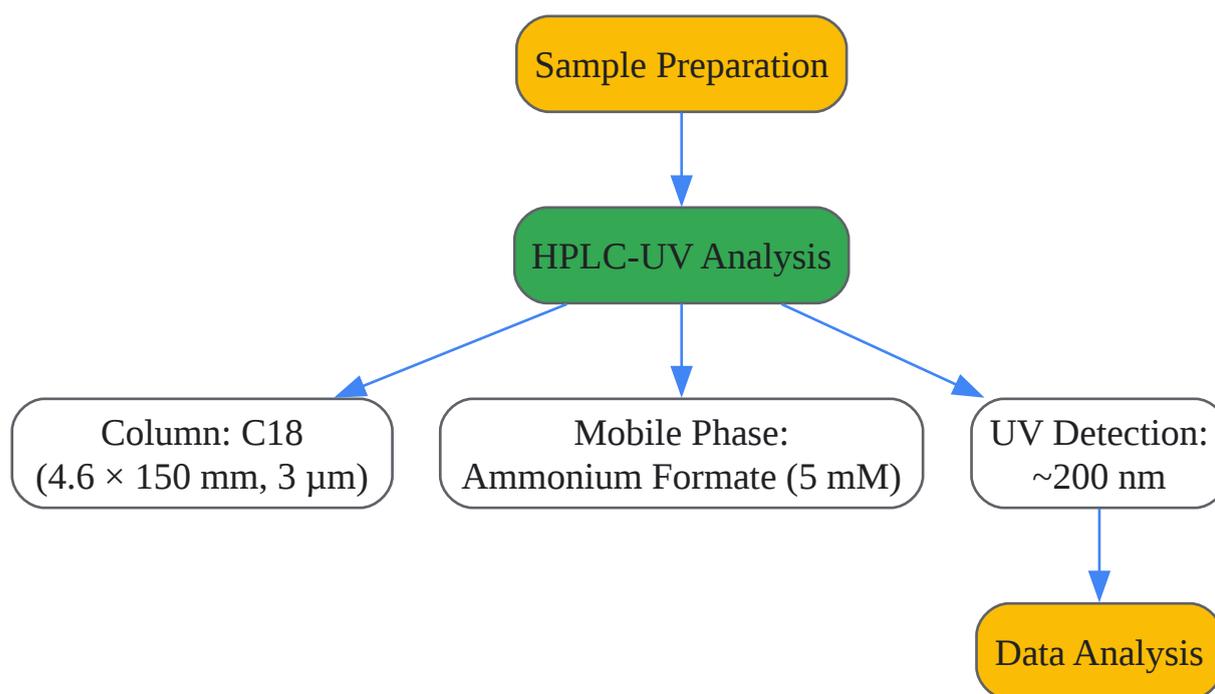
Forced degradation studies provide critical validation of **method selectivity** and reveal the **stability-indicating capability** of analytical methods. Comprehensive stress testing of N-acetylcysteine under various conditions has demonstrated the method's ability to successfully resolve degradation products from the parent compound: [3]

Table 3: Forced Degradation Results for N-Acetylcysteine Under Various Stress Conditions [3]

Stress Condition	Degradation	Major Degradation Products Retention Times (min)
Heat (80°C, 3 h)	24%	1.3, 1.5, 1.8, 2.2, 5.3, 7.2–7.7
Light (sunlamp, 28 days)	3%	7.2–7.7
Oxidation (H <sub>2</sub> O <sub>2</sub> 0.3%, 3 h)	6%	1.6, 2.0, 7.2–7.7

Stress Condition	Degradation	Major Degradation Products Retention Times (min)
Acid (HCl 0.5 M, 1 min)	15%	1.5, 1.7, 7.2–7.7
Alkaline (NaOH 0.1 M, 10 min)	23%	1.9, 2.0, 7.2–7.7

The chromatographic data consistently identified a predominant degradation peak with retention time between 7.2-7.7 minutes across multiple stress conditions. This peak was confirmed through standard injection to represent the NAC dimer (N,N'-diacetylcystine), established as the **primary degradation product** under oxidative conditions. The method effectively resolves multiple degradation products formed under various stress conditions, confirming its stability-indicating capability for comprehensive stability assessment of N-acetylcysteine formulations. [3]



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Figure 1: HPLC-UV Analytical Workflow for N-Acetyl-D-cysteine Quantification

## Stabilization Strategies and Formulation Considerations

Effective **stabilization approaches** for **N-Acetyl-D-cysteine** require multifaceted strategies addressing the primary degradation pathways, particularly oxidative dimerization. Research has identified several effective methods to enhance stability in pharmaceutical formulations and experimental solutions. [3] [4]

### Antioxidant Systems and Additive Effects

Comprehensive studies have evaluated various **antioxidant additives** for their capability to minimize NAC oxidation in solution:

- **Zinc Gluconate:** Research demonstrates that zinc gluconate at  $62.5 \mu\text{g}\cdot\text{mL}^{-1}$  effectively stabilizes  $25 \text{ mg}\cdot\text{mL}^{-1}$  NAC solution for at least 8 days when stored at  $5\pm 3^\circ\text{C}$ . This concentration represents an administrable dose to patients, making it pharmaceutically relevant. The stabilization mechanism potentially involves complex formation with the thiol group or catalytic site blocking. [3]
- **Sodium Edetate:** The addition of disodium edetate ( $2 \text{ mg}\cdot\text{mL}^{-1}$ ) provides stabilization through **chelating effects**, sequestering metal ions that might catalyze oxidation reactions. This concentration corresponds to that present in undiluted commercial NAC formulations. [3]
- **Ascorbic Acid:** As a recognized antioxidant, ascorbic acid demonstrates potential stabilization effects, though comprehensive quantitative data specific to NAC stabilization requires further investigation. [3]
- **Tocopherol:** The lipid-soluble antioxidant shows theoretical potential, though its application in aqueous NAC solutions presents formulation challenges that may limit practical utility. [3]

### Packaging and Storage Optimization

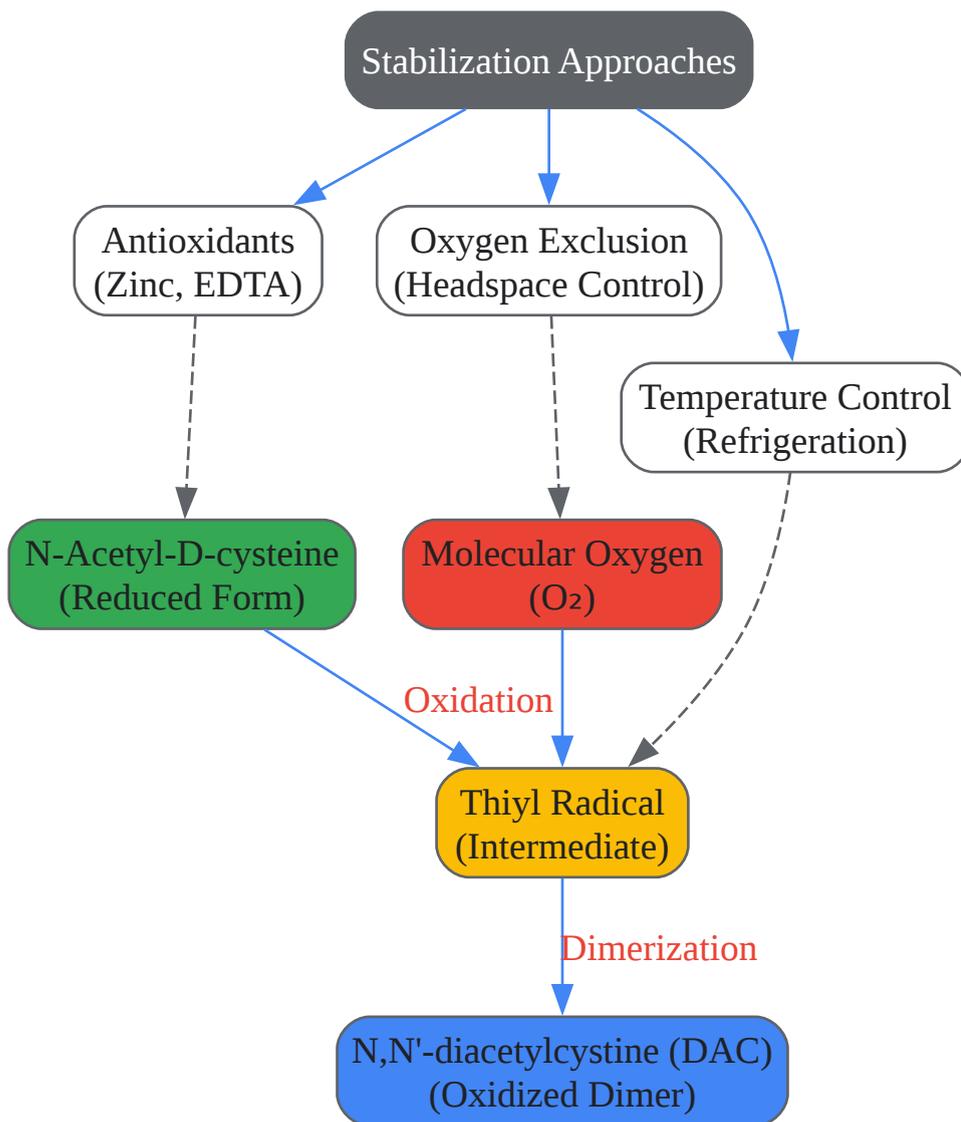
**Packaging configurations** significantly influence N-acetylcysteine stability by controlling oxygen exposure during storage:

- **Headspace Minimization:** Experimental evidence confirms that oxygen in the primary headspace represents the principal source driving NAC oxidation. Manufacturing processes that minimize headspace volume demonstrate substantially reduced DAC formation during storage. [4]
- **Oxygen Absorbers:** Incorporation of fast-acting oxygen absorbers (e.g., SS-500BXMBC with capacity  $>500 \text{ mL}$ ) in secondary packaging effectively maintains low oxygen environments,

particularly crucial for long-term storage of semipermeable containers. Strategic placement adjacent to port systems maximizes effectiveness. [4]

- **Barrier Materials:** Utilization of multilayer coextruded films with enhanced oxygen barrier properties in primary packaging, combined with silicon dioxide (SiO<sub>2</sub>)-coated high gas barrier materials for secondary packaging, creates comprehensive protection against oxygen permeation. [4]

**Temperature control** remains fundamental to stability maintenance, with refrigerated conditions (5±3°C) providing substantial stabilization compared to ambient storage. Protection from light exposure through use of light-resistant containers provides additional protection against potential photodegradation pathways. [3]



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Figure 2: *N-Acetyl-D-cysteine* Oxidation Pathway and Stabilization Strategies

## Conclusion and Research Implications

The comprehensive profiling of **N-Acetyl-D-cysteine** presented in this technical guide highlights critical considerations for researchers and pharmaceutical developers working with this enantiomeric form. The compound demonstrates **favorable aqueous solubility** but requires careful management of its **oxidative susceptibility** throughout handling, storage, and formulation processes. The well-characterized degradation pathway to N,N'-diacetylcystine (DAC) necessitates implementation of appropriate stabilization strategies, including antioxidant incorporation, oxygen exclusion, and temperature control, to maintain compound integrity during experimental and storage timelines. [1] [3] [4]

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